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Cyclohexanone, cyclohexylidenehydrazone

Cat. No.: B3052603
CAS No.: 4278-87-9
M. Wt: 192.3 g/mol
InChI Key: GYQYUOSKLVIRAB-UHFFFAOYSA-N
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Description

Definition and Classification within Hydrazone Chemistry

Cyclohexanone (B45756), cyclohexylidenehydrazone, also known as cyclohexanone azine, is an organic compound with the chemical formula C12H20N2. chemsynthesis.com It belongs to the class of organic compounds known as hydrazones. Hydrazones are characterized by the structure R1R2C=N−NH2, where a carbon atom is double-bonded to a nitrogen atom, which is then single-bonded to another nitrogen atom. wikipedia.org They are typically formed through the reaction of a ketone or an aldehyde with hydrazine (B178648). wikipedia.org

Specifically, Cyclohexanone, cyclohexylidenehydrazone is classified as a ketazine. This subclass of hydrazones results from the condensation reaction of a ketone with hydrazine, where two equivalents of the ketone react with one equivalent of hydrazine. In this case, two molecules of cyclohexanone react with hydrazine, leading to the formation of the azine, where the two cyclohexyl groups are attached to the N=N double bond via a carbon atom. A common side-reaction in processes like the Wolff–Kishner reduction involves the formation of such azines when a hydrazone reacts with another molecule of the carbonyl compound. wikipedia.org

Table 1: Properties of this compound

Property Value
CAS Number 4278-87-9 chemsynthesis.com
Molecular Formula C12H20N2 chemsynthesis.com
Molecular Weight 192.304 g/mol chemsynthesis.com
SMILES C1CCC(CC1)=NN=C2CCCCC2 chemsynthesis.com

| InChIKey | GYQYUOSKLVIRAB-UHFFFAOYAL chemsynthesis.com |

Conceptual Framework of Carbonyl Condensation Reactions with Hydrazines

The formation of hydrazones is a classic example of a nucleophilic addition-elimination reaction, specifically a condensation reaction, between a carbonyl compound (an aldehyde or a ketone) and hydrazine (H2NNH2) or its derivatives. libretexts.orgorganic-chemistry.org The reaction mechanism involves two primary stages.

First, the lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde. This leads to the formation of a tetrahedral intermediate. This step is analogous to the formation of an imine. libretexts.org

The formation of this compound (a ketazine) is an extension of this process. Initially, one molecule of cyclohexanone reacts with hydrazine to form cyclohexanone hydrazone. wikipedia.org This intermediate hydrazone can then react with a second molecule of cyclohexanone, in a similar condensation pathway, to yield the final azine product and another molecule of water. wikipedia.org

Historical Context of Cyclohexanone Hydrazone Research and Related Cyclohexylideneimino Compounds

The study of hydrazones is intrinsically linked to the history of hydrazine chemistry. The term "hydrazine" was first coined by the German chemist Emil Fischer in 1875 while he was working to produce mono-substituted hydrazine organic compounds. wikipedia.orgprinceton.edu A few years later, in 1887, Theodor Curtius successfully synthesized hydrazine sulfate, although obtaining pure hydrazine proved to be a significant challenge. wikipedia.org The first pure anhydrous hydrazine was prepared in 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.org

One of the most significant early applications of hydrazone chemistry was the development of the Wolff-Kishner reduction, independently reported by Nikolai Kischner in 1911 and Ludwig Wolff in 1912. wikipedia.org This reaction utilizes the in-situ formation of a hydrazone from a ketone or aldehyde, which is then heated with a strong base to reduce the carbonyl group to a methylene (B1212753) group, releasing nitrogen gas. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This demonstrated the synthetic utility of hydrazones as key intermediates.

Compounds containing the cyclohexylideneimino structure, such as cyclohexanone hydrazone and cyclohexanone oxime, gained commercial importance as chemical intermediates, particularly in the plastics industry. google.com For instance, cyclohexanone oxime is a crucial precursor in the production of caprolactam, the monomer for Nylon-6. google.com Cyclohexanone hydrazone itself has been noted for its utility as an insecticide, and its derivatives have been patented as intermediates for various applications, including polymerization initiators and antitubercular drugs. google.com A 1959 patent describes a process for producing cyclohexanone hydrazone hydrate, a white solid, from a chloramine-ammonia-cyclohexanone reaction. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2 B3052603 Cyclohexanone, cyclohexylidenehydrazone CAS No. 4278-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylideneamino)cyclohexanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYUOSKLVIRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN=C2CCCCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195440
Record name Cyclohexanone, cyclohexylidenehydrazone
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Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4278-87-9
Record name Cyclohexanone, cyclohexylidenehydrazone
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Record name NSC126911
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Record name Cyclohexanone, cyclohexylidenehydrazone
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Synthetic Methodologies for Cyclohexanone, Cyclohexylidenehydrazone

Condensation Reactions: General Principles and Reaction Conditions

The synthesis of cyclohexanone (B45756), cyclohexylidenehydrazone is primarily achieved through a condensation reaction between cyclohexanone and hydrazine (B178648). This reaction is a type of nucleophilic addition-elimination. The general principle involves the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of cyclohexanone. This initial addition forms a tetrahedral intermediate, which is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond characteristic of a hydrazone.

The reaction is typically reversible and is often catalyzed by either an acid or a base. The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. The reaction conditions, including temperature and the choice of solvent and catalyst, play a crucial role in the efficiency and yield of the synthesis.

Role of Solvents in Condensation Reaction Systems

The choice of solvent is a critical parameter in the synthesis of cyclohexanone, cyclohexylidenehydrazone, as it can influence the reaction rate, yield, and in some cases, the selectivity of the reaction. Solvents can affect the solubility of reactants, stabilize intermediates, and facilitate the removal of byproducts.

Commonly used solvents for this condensation reaction include alcohols, such as methanol and ethanol, as well as aprotic solvents. In a specific example, the reaction of cyclohexanone with hydrazine hydrate has been effectively carried out in methanol with heating, resulting in a high yield of cyclohexanone hydrazone. The polar protic nature of methanol can help to solvate the reactants and stabilize the charged intermediates formed during the reaction.

The selection of a solvent that forms an azeotrope with water can be advantageous for driving the reaction to completion by facilitating the removal of water.

Catalytic Approaches in Hydrazone Formation

Catalysis is frequently employed to accelerate the rate of hydrazone formation. Both acid and base catalysis are effective for the condensation of cyclohexanone and hydrazine.

Acid Catalysis: In an acidic medium, the carbonyl oxygen of cyclohexanone is protonated, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine. However, it is important to control the acidity of the medium, as excessive protonation of the hydrazine nucleophile would render it unreactive.

Base Catalysis: In the presence of a strong base, the reaction can also be facilitated. While less common for simple hydrazone formation, base catalysis can play a role in related reactions and in specific patented methodologies.

Specific Synthetic Routes for this compound

Several specific methods have been developed for the synthesis of this compound, ranging from straightforward laboratory preparations to more optimized industrial processes.

Preparation from Cyclohexanone and Hydrazine Hydrate

A common and direct method for the synthesis of this compound involves the reaction of cyclohexanone with hydrazine hydrate. In a documented procedure, this reaction is carried out in methanol as a solvent. The mixture is heated for a period of one hour to afford cyclohexanone hydrazone in a notable yield of 91%.

ReactantsSolventConditionsProductYield
Cyclohexanone, Hydrazine HydrateMethanolHeating, 1 hourThis compound91%

Patented Methodologies for Enhanced Synthesis

The industrial production of azines, including this compound, has been the subject of several patents focusing on improving yield, purity, and process efficiency. One patented approach describes the preparation of azines by reacting chlorine and gaseous ammonia to form chloramine, which then reacts with aqueous ammonia and a carbonyl compound, such as cyclohexanone, in the presence of a strong base. This method is designed to produce high yields of the azine.

Another patented process for azine synthesis involves the reaction of aqueous hydrogen peroxide, ammonia, and a carbonyl-containing reactant. This method highlights the use of different starting materials to achieve the desired azine product.

Formation of Related Cyclohexylideneimino Compounds

The condensation of cyclohexanone is not limited to its reaction with hydrazine. A variety of primary amines can react with cyclohexanone to form the corresponding N-substituted imines, also known as Schiff bases. These reactions follow a similar mechanism to hydrazone formation, involving a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water.

The formation of these cyclohexylideneimino compounds is a versatile method for introducing a nitrogen-containing functional group onto the cyclohexyl ring. The properties and reactivity of the resulting imine are influenced by the nature of the substituent on the nitrogen atom. These compounds serve as important intermediates in various organic transformations.

Cyclohexanone Azine Formation from Cyclohexanone Hydrazone

The synthesis of cyclohexanone azine from cyclohexanone hydrazone is fundamentally a condensation reaction. The process involves the reaction of a molecule of cyclohexanone hydrazone with a second molecule of cyclohexanone. The reaction mechanism initiates with the nucleophilic attack of the amino group of the hydrazone on the carbonyl carbon of the second cyclohexanone molecule. This is followed by a dehydration step, leading to the formation of the stable azine structure, characterized by the C=N-N=C linkage.

Cyclohexanone + Hydrazine → Cyclohexanone Hydrazone + H₂O Cyclohexanone Hydrazone + Cyclohexanone → Cyclohexanone Azine + H₂O

This two-step process highlights the sequential nature of the synthesis, where the initial formation of the hydrazone is a prerequisite for the subsequent azine formation.

Kinetic and Thermodynamic Considerations in Azine Formation

While specific quantitative kinetic and thermodynamic data for the conversion of cyclohexanone hydrazone to cyclohexanone azine is not extensively documented in readily available literature, the general principles of hydrazone and azine formation provide insight into the reaction's characteristics.

Kinetics: The rate of azine formation is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. The reaction is typically acid-catalyzed, where protonation of the carbonyl oxygen of the second cyclohexanone molecule enhances its electrophilicity, thereby facilitating the nucleophilic attack by the hydrazone. The rate-determining step is often the dehydration of the intermediate formed after the initial nucleophilic addition. The reaction rate can be expressed by a rate law, which would be determined experimentally by monitoring the change in concentration of reactants or products over time.

Thermodynamics: The formation of the azine from the hydrazone is generally a thermodynamically favorable process, driven by the formation of a stable, conjugated system and the release of a small molecule (water). The equilibrium of the reaction lies towards the product side under standard conditions. The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would provide a quantitative measure of the reaction's spontaneity and the extent of conversion at equilibrium. A negative ΔG would indicate a spontaneous reaction. The enthalpy change is expected to be negative (exothermic) due to the formation of a more stable product. The entropy change is likely to be small but positive due to the release of a water molecule.

Mechanistic Investigations of Cyclohexanone, Cyclohexylidenehydrazone Formation and Reactivity

Reaction Mechanism of Hydrazone Formation

2 (CH₂)₅CO + N₂H₄ → (CH₂)₅C=N-N=C(CH₂)₅ + 2 H₂O

This transformation is typically catalyzed by acid and involves the removal of water to drive the equilibrium toward the product.

The mechanism for hydrazone and subsequently azine formation is analogous to the formation of imines from ketones and primary amines. Both reactions are initiated by the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon. The key steps in both mechanisms include the formation of a tetrahedral intermediate (a carbinolamine in the case of imine formation), followed by dehydration to form the carbon-nitrogen double bond. Acid catalysis plays a similar role in both processes by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also facilitates the elimination of water by converting the hydroxyl group of the intermediate into a better leaving group (H₂O).

The synthesis of cyclohexanone (B45756) hydrazone, the precursor to the azine, is a classic example of a nucleophilic addition-elimination reaction. The detailed pathway is as follows:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of cyclohexanone is protonated, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Hydrazine (B178648): The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the activated carbonyl carbon. This addition step results in the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, yielding a neutral carbinolamine-like intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and regenerating the acid catalyst. The product of this sequence is cyclohexanone hydrazone.

The formation of the final azine, Cyclohexanone, cyclohexylidenehydrazone, occurs when the remaining -NH₂ group of the initially formed cyclohexanone hydrazone attacks a second molecule of cyclohexanone through the same nucleophilic addition-elimination pathway.

Reactive Intermediates in Hydrazone Chemistry

In the context of this compound chemistry, several reactive intermediates can be postulated or have been observed, depending on the reaction conditions. One of the key aspects of azine reactivity is the potential for the formation of enamine tautomers. The azine can tautomerize to form an enehydrazine or a di-enamine structure, which can act as a nucleophile in certain reactions.

For instance, the reaction of alicyclic ketazines, such as cyclohexanone azine, as an enamine is a plausible explanation for its reactivity with certain dipolarophiles. This tautomeric form allows the otherwise unreactive C=N bond system to participate in reactions as a carbon-centered nucleophile.

Reactivity of the Carbon-Nitrogen Double Bond in Cyclohexylidenehydrazones

The conjugated di-imine (C=N-N=C) system in this compound endows it with unique reactivity. The carbon-nitrogen double bonds are susceptible to both nucleophilic and electrophilic attack, as well as cycloaddition reactions.

Hydrolysis: The C=N bonds can be hydrolyzed under acidic conditions, reversing the formation reaction to yield cyclohexanone and hydrazine. google.com This reaction proceeds via the intermediate hydrazone. wikipedia.org

Cycloaddition Reactions: Cyclohexanone azine can participate in cycloaddition reactions. For example, it undergoes a criss-cross cycloaddition with potassium cyanate (B1221674) in the presence of acetic acid to form spirocyclic perhydro nih.govresearchgate.netresearchgate.nettriazolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazole-1,5-diones. nih.gov A similar reaction occurs with ammonium (B1175870) thiocyanate. nih.gov These reactions highlight the ability of the azine system to act as a 4π component in cycloadditions.

Reaction with Electrophiles: The nitrogen atoms, with their lone pairs of electrons, can act as nucleophilic centers. The reactivity can also be channeled through the carbon atoms via the enamine tautomer, as mentioned previously. For example, cyclohexanone azine reacts with a reagent formed from cyanoacetic acid and acetic anhydride (B1165640) to produce a highly substituted dihydropyrazolone. researchgate.net

Reaction TypeReagentsProduct Type
HydrolysisH₃O⁺Cyclohexanone, Hydrazine
Criss-cross CycloadditionKNCO, CH₃COOHSpirocyclic triazolotriazoledione
Criss-cross CycloadditionNH₄SCN, CH₃COOHSpirocyclic triazolotriazoledithione
Reaction with Activated AcidsCyanoacetic acid, Acetic anhydrideDihydropyrazolone derivative

Tautomerism in Hydrazone Systems

Tautomerism is a significant feature in the chemistry of hydrazones and azines. This compound can exist in equilibrium with its tautomeric enamine forms. This tautomerism involves the migration of a proton from an α-carbon to a nitrogen atom, creating a C=C double bond.

The existence of these enamine tautomers is crucial for explaining certain aspects of the reactivity of alicyclic ketazines. nih.gov While the azine form is generally more stable, the enamine tautomer can act as a potent nucleophile, reacting with electrophiles at the α-carbon position. This behavior is analogous to the well-established chemistry of enamines formed from secondary amines and ketones. msu.edu The equilibrium between the azine and enamine forms can be influenced by factors such as solvent polarity and the presence of acid or base catalysts.

Role of Catalysis in this compound Reactions

Catalysis plays a pivotal role in both the formation and subsequent reactions of this compound.

Acid Catalysis in Formation: As detailed in section 3.1, acid catalysis is crucial for the efficient synthesis of the azine from cyclohexanone and hydrazine. A catalyst like p-toluenesulfonic acid is often employed to protonate the carbonyl group, activating it for nucleophilic attack, and to facilitate the dehydration steps. stackexchange.comorgsyn.org

Catalysis in Subsequent Reactions: The reactivity of the azine can also be influenced by catalysts. For instance, the criss-cross cycloaddition reactions are typically carried out in the presence of acetic acid, which likely acts as a catalyst to promote the reaction. nih.gov Furthermore, many reactions involving the C=N bond, such as hydrolysis, are acid-catalyzed. While specific catalytic cycles for many reactions of cyclohexanone azine are not extensively detailed in the literature, analogies can be drawn from the broader field of imine and hydrazone chemistry, where Lewis acids and Brønsted acids are commonly used to activate the C=N bond towards nucleophilic attack. For example, in the Baeyer-Villiger oxidation of cyclohexanone itself, hydrotalcite materials have been used as base catalysts. mdpi.com Similarly, the reductive amination of cyclohexanone to form amines is often catalyzed by transition metals like rhodium and nickel. mdpi.com These examples suggest that the reactivity of the C=N bonds in the azine could likely be modulated by various catalytic systems.

Computational and Theoretical Studies of Cyclohexanone, Cyclohexylidenehydrazone

Quantum Chemical Calculations on Hydrazone Derivatives

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For hydrazone derivatives, these methods can elucidate electronic characteristics that govern their reactivity and stability.

The electronic behavior of a molecule is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more polarizable and more reactive. researchgate.net In studies of various hydrazone derivatives, DFT calculations have been used to determine these energy values. For instance, in one study on novel pyrazole-hydrazone derivatives, the calculated HOMO-LUMO gaps were approximately 4.38 eV and 5.75 eV, with the smaller gap suggesting greater potential for electron transition and reactivity. nih.gov Another investigation on diazahomoadamantane-based hydrazones found HOMO-LUMO gaps ranging from 0.027 eV to 0.134 eV, indicating a wide range of electronic reactivity among the derivatives. researchgate.net

The distribution of electron density in these orbitals is also significant. For some hydrazone derivatives, the HOMO's charge density is localized on one part of the molecule (like a substituted benzaldehyde (B42025) ring), while the LUMO's density is concentrated on the hydrazone moiety, highlighting the role of this functional group in electron transitions. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Two Hydrazone Derivatives (L1 and L2)

Note: Data sourced from a study on pyrazole-hydrazone derivatives. nih.gov Click headers to sort.

ParameterL1L2Unit
EHOMO-5.8186-6.4850eV
ELUMO-1.0152-0.7349eV
HOMO-LUMO Gap (ΔE)4.80345.7500eV

Building on the analysis of frontier orbitals, several other quantum chemical parameters can be derived to describe a molecule's reactivity. osti.gov According to Koopmans' theorem, the energy of the HOMO is directly related to the ionization potential (IP), which is the energy required to remove an electron from a molecule. researchgate.net The energy of the LUMO is related to the electron affinity (EA), the energy released when an electron is added. researchgate.net

Other key descriptors include:

Absolute Electronegativity (χ): This measures the power of an atom or group to attract electrons. It can be calculated as χ = (IP + EA) / 2. mdpi.com

Molecular Hardness (η): This quantifies the resistance of a molecule to change its electron configuration. It is calculated as η = (IP - EA) / 2. mdpi.compsu.edu Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Global Electrophilicity (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -(IP + EA)/2). mdpi.com

These parameters have been calculated for various hydrazone derivatives to predict their stability and reactivity. mdpi.comnih.gov For example, a study on Zn(II) hydrazone complexes found that the complex with the lowest chemical hardness value was the most reactive, which was consistent with experimental catalytic data. mdpi.com

Table 2: Calculated Reactivity Descriptors for Two Hydrazone Derivatives (L1 and L2)

Note: Data sourced from a study on pyrazole-hydrazone derivatives. nih.gov Click headers to sort.

ParameterL1L2Unit
Ionization Potential (IP)5.81866.4850eV
Electron Affinity (EA)1.01520.7349eV
Electronegativity (χ)3.41693.6100eV
Global Hardness (η)2.40172.875eV
Global Electrophilicity (ω)2.43062.2664eV

Density Functional Theory (DFT) Applications to Cyclohexanone-Related Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. mdpi.com It has proven to be a valuable tool for studying reaction mechanisms and predicting the properties of complex chemical systems like those involving cyclohexanone (B45756). researchgate.netuci.edu

DFT calculations are particularly useful for mapping out the potential energy surface of a chemical reaction. This allows researchers to identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.netbcrec.id By comparing the energy barriers of possible routes, the most favorable reaction mechanism can be determined.

In the context of cyclohexanone-related systems, DFT has been applied to understand various transformations. For example, the liquid-phase oxidation of cyclohexene (B86901) to produce cyclohexanone using nitrous oxide was analyzed using the B3LYP/6-31G* approximation. researchgate.net The calculations predicted a two-step reaction mechanism that correlated well with experimental data, involving the intermediate formation of 1,2,3-oxadiazoline. researchgate.net Another study used on-the-fly molecular dynamics to model the photochemistry of cyclohexanone, identifying the primary ring-opening channel as the major reaction pathway following photoexcitation. uci.edu These examples demonstrate the power of DFT to provide detailed, step-by-step insights into complex chemical reactions involving the cyclohexanone framework. researchgate.netuci.edu

Stereoelectronic Effects in Cyclohexane (B81311) Derivatives and Hydrazones

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects can significantly influence the stability, structure, and reactivity of cyclohexane derivatives. semanticscholar.orgnih.gov

A notable stereoelectronic phenomenon in six-membered rings is the "Perlin effect," which describes the difference in one-bond carbon-hydrogen coupling constants (¹JC,H) for axial versus equatorial C-H bonds. bohrium.comresearchgate.net Typically, for cyclohexane and its derivatives, the ¹JC,H coupling constant is larger for an equatorial C-H bond than for an axial one (a "normal" Perlin effect). semanticscholar.orgresearchgate.net

This effect is attributed to hyperconjugative interactions. Specifically, the axial C-H bonds at the positions alpha to a carbonyl group (C-2 and C-6 in cyclohexanone) can interact with the π* orbital of the C=O bond (a σC,Hax → π*C=O interaction). researchgate.net This interaction weakens the axial C-H bond, resulting in a smaller coupling constant compared to the equatorial C-H bond. researchgate.net

Studies on conformationally restricted 4-tert-butylcyclohexanone (B146137) and its condensation products, including the corresponding hydrazone, have quantified this effect. semanticscholar.orgbohrium.com It was observed that the Perlin effect was most pronounced in cyclohexanone itself and in its condensation products like oximes and hydrazones, compared to related alkenes. semanticscholar.orgbohrium.com In the non-symmetrical hydrazone, different coupling constants were observed for the two alpha-positions, indicating that the lone pairs on the nitrogen atoms and the N-N bond have a significant influence on the local electronic structure. semanticscholar.org

Natural Bond Orbital (NBO) Analyses for Bonding Properties and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. By examining the interactions between these localized orbitals, researchers can gain quantitative insights into the hyperconjugative and steric effects that influence molecular structure and stability.

For a molecule like Cyclohexanone, cyclohexylidenehydrazone, an NBO analysis would typically investigate several key types of interactions:

Interactions involving lone pairs: The nitrogen atoms of the hydrazone group possess lone pair orbitals (n). These can act as donor orbitals, interacting with antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction of a nitrogen lone pair with the π antibonding orbital of the C=N bond would indicate delocalization of the lone pair electrons.

π-system interactions: The C=N double bond constitutes a π-system. Interactions between the π orbital of this bond and the antibonding orbitals of neighboring σ bonds would reveal hyperconjugative stabilization.

σ-bond interactions: Interactions between σ bonding orbitals and σ* antibonding orbitals provide insight into the stability conferred by the delocalization of electron density within the molecular framework.

The results of an NBO analysis are typically presented in tabular form, detailing the specific donor and acceptor orbitals, the stabilization energy E(2), and other parameters that describe the nature of the interaction.

Hypothetical NBO Analysis Data

The following tables represent a hypothetical NBO analysis for this compound, illustrating the type of data that would be generated. The values presented are for illustrative purposes only and are based on typical findings for similar molecular structures.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N7π(C1=N8)25.80.280.082
π (C1=N8)σ(N7-C9)5.20.850.061
σ (C1-C2)σ(C1=N8)2.11.120.045
σ (C1-C6)σ(C1=N8)2.31.100.047
LP (2) N8σ*(N7-C9)8.90.750.078

E(2) represents the stabilization energy of the hyperconjugative interaction. E(j)-E(i) is the energy difference between the acceptor and donor orbitals. F(i,j) is the Fock matrix element between the NBOs.

Table 2: NBO Analysis of Atomic Charges and Hybridization (Hypothetical Data)

AtomNatural Charge (e)Natural Electron ConfigurationHybridization
C10.15[core]2s(0.98)2p(2.85)sp2.15
N7-0.45[core]2s(1.75)2p(4.68)sp2.35
N8-0.32[core]2s(1.35)2p(3.95)sp1.85
C2-0.21[core]2s(1.15)2p(3.05)sp3.01
C6-0.21[core]2s(1.15)2p(3.05)sp3.01

These tables would provide a detailed electronic picture of the molecule. For example, a significant E(2) value for the interaction between a nitrogen lone pair (LP) and the π* orbital of the C=N bond would suggest substantial resonance stabilization. The natural atomic charges would indicate the polarity of different regions of the molecule, and the hybridization data would describe the geometry of the bonding orbitals.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of Cyclohexanone (B45756), cyclohexylidenehydrazone can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Studies

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For Cyclohexanone, cyclohexylidenehydrazone, which is a symmetrical molecule (C₁₂H₂₀N₂), the spectrum is expected to be relatively simple.

The molecule consists of two cyclohexyl rings attached to a C=N-N=C core. The protons on the two rings are chemically equivalent. Within each ring, there are three distinct sets of methylene (B1212753) (CH₂) protons:

H-α: The four protons on the carbons adjacent to the C=N double bond (C2 and C6 positions). These are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the imine group and will appear furthest downfield.

H-β: The four protons on the next set of carbons (C3 and C5 positions).

H-γ: The two protons on the carbon furthest from the C=N group (C4 position).

Due to the chair conformation of the cyclohexyl rings, axial and equatorial protons at the same carbon are chemically non-equivalent and would typically show different chemical shifts and coupling patterns. However, at room temperature, rapid chair-chair interconversion often leads to the observation of averaged signals, simplifying the spectrum. The expected ¹H NMR spectrum would therefore likely show three multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
α-CH₂ ~2.2 - 2.5 Multiplet
β-CH₂ ~1.6 - 1.8 Multiplet
γ-CH₂ ~1.5 - 1.7 Multiplet

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Analysis of Carbon-Hydrogen Coupling Constants (e.g., ¹J C,H)

While ¹³C NMR provides carbon chemical shifts, more advanced NMR experiments can reveal carbon-hydrogen coupling constants. The one-bond coupling constant, ¹J C,H, provides insight into the hybridization of the carbon atom. For the sp³ hybridized carbons of the cyclohexyl rings in this compound, the ¹J C,H values are expected to be in the typical range of 125-135 Hz. The sp² hybridized C1 carbon, part of the C=N bond, would exhibit a larger ¹J C,H value, typically around 160-170 Hz, confirming its hybridization state. Analysis of two- and three-bond coupling constants (²J C,H and ³J C,H) through experiments like HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the connectivity of the molecular structure.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electronic transitions, respectively, providing key information about functional groups and conjugation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key diagnostic peak for this compound would be the C=N stretching vibration. This absorption is typically observed in the range of 1620-1680 cm⁻¹. The absence of a strong C=O stretching band (typically around 1715 cm⁻¹ for cyclohexanone) and the absence of N-H stretching bands (3300-3500 cm⁻¹) would confirm the formation of the azine from the cyclohexanone and hydrazine (B178648) starting materials. bartleby.com Other expected signals would include C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl rings just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Intensity
2950 - 2850 C-H (sp³) Stretch Strong
1680 - 1620 C=N Stretch Medium
1470 - 1430 CH₂ Scissoring Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons. The chromophore in this compound is the C=N-N=C conjugated system. This conjugation allows for π → π* electronic transitions upon absorption of UV radiation. A distinct absorption maximum (λ_max) would be expected, likely in the 200-300 nm range. The exact position and intensity (molar absorptivity, ε) of this peak would be sensitive to the solvent polarity. For comparison, simple, non-conjugated imines typically show a weak n → π* transition around 270-300 nm and a strong π → π* transition below 200 nm. The extended conjugation in the azine shifts the π → π* transition to a longer wavelength.

X-ray Crystallography for Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (C-C, C-H, C=N, N-N) and angles, confirming the molecular geometry. The C=N and N-N bond lengths would be of particular interest for understanding the electronic nature of the azine linkage.

Conformation: It would unambiguously determine the conformation of the two cyclohexyl rings, which are expected to adopt a stable chair conformation.

Stereochemistry: The analysis would reveal the relative orientation of the two cyclohexyl groups, likely adopting an E,E-configuration about the N-N single bond to minimize steric hindrance.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as van der Waals interactions or weak C-H···N hydrogen bonds, that stabilize the solid-state structure.

Mass Spectrometry (MS) for Derivatized Compounds

Mass spectrometry is a critical analytical technique for the structural elucidation of derivatized compounds such as this compound (also known as cyclohexylidenehydrazine). When subjected to electron ionization (EI), the molecule undergoes ionization to form a molecular ion (M•+), which subsequently fragments in a predictable manner based on its structure. The analysis of this fragmentation pattern provides a molecular fingerprint, allowing for confirmation of the compound's identity.

The molecular ion peak for this compound (C₆H₁₂N₂) is expected at a mass-to-charge ratio (m/z) of 112, corresponding to its molecular weight. nih.gov The fragmentation of the cyclohexyl ring and the hydrazone functional group leads to a series of characteristic daughter ions. Data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center indicates several key fragments for this compound. nist.gov The fragmentation pattern is dominated by ions resulting from the cleavage of the cyclohexane (B81311) ring.

Detailed research findings from spectral databases reveal the most significant peaks in the electron ionization mass spectrum of this compound. nist.gov

Interactive Data Table: Mass Spectrometry Fragmentation of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment IonFragmentation Pathway
112Low[C₆H₁₂N₂]•+Molecular Ion (M•+)
96High[C₆H₈N]•+Loss of NH₂ radical followed by rearrangement
55High[C₄H₇]⁺Cleavage of the cyclohexane ring
41Base Peak[C₃H₅]⁺Further fragmentation of the cyclohexane ring

Note: Relative intensities are qualitative (Low, High, Base Peak) based on available data summaries. The base peak is the most abundant fragment.

The presence of a peak at m/z 96 is noted as one of the most significant fragments. nist.gov The base peak at m/z 41 and another major fragment at m/z 55 are characteristic of the fragmentation of a cyclohexyl moiety. nist.gov This pattern allows for the unequivocal identification of the compound in complex matrices when coupled with a chromatographic separation technique.

Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from other components in a sample, and the mass spectrometer provides detailed structural information for identification. The derivatization of cyclohexanone to its hydrazone form enhances its thermal stability and improves its chromatographic properties.

For the analysis of nitrogen-containing compounds such as hydrazones, a polar stationary phase is often preferred to achieve good peak shape and resolution.

Research Findings on GC-MS Parameters:

A typical GC-MS methodology for analyzing cyclohexanone derivatives involves the following conditions:

GC System: An Agilent Technologies 7820A gas chromatograph or similar. nih.gov

Mass Spectrometer: An Agilent Technologies 5977B mass spectrometer or equivalent, operated in electron ionization (EI) mode at 70 eV. nih.gov

Column: A polar capillary column is effective for separating nitrogenous compounds. An HP-INNOWax fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness), which has a polyethylene (B3416737) glycol stationary phase, provides good separation with minimal peak distortion.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate, typically around 1.0 to 1.2 mL/min. nih.gov

Injector: A split/splitless injector is used, with the mode selected based on the sample concentration.

Temperature Program: A programmed temperature gradient is employed to ensure efficient separation. A representative oven temperature profile starts at 60°C (held for 1 minute), ramps at a rate of 15°C/min to a higher temperature, for example, 230°C, where it is held for a specified time to ensure elution of the compound. nih.govmdpi.com

This methodology ensures reproducible and sensitive detection, allowing for both qualitative identification based on the mass spectrum and quantitative analysis based on the chromatographic peak area.

Applications of Cyclohexanone, Cyclohexylidenehydrazone in Contemporary Organic Synthesis

Role as Precursors and Intermediates in Organic Transformations

Cyclohexanone (B45756), cyclohexylidenehydrazone serves as a valuable precursor and intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its ability to undergo cycloaddition reactions makes it a key component in the construction of various ring systems.

Synthesis of Heterocyclic Compounds

The hydrazone moiety of Cyclohexanone, cyclohexylidenehydrazone is a key functional group that enables its participation in the synthesis of various nitrogen-containing heterocycles. These compounds are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. The reactivity of the C=N bond allows for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, leading to the construction of diverse heterocyclic scaffolds.

Formation of Pyridazine and Tetrahydrocinnoline Derivatives via Cycloaddition–Elimination

A notable application of hydrazones, including by extension this compound, is in the synthesis of pyridazine and tetrahydrocinnoline derivatives. These six-membered nitrogen-containing heterocycles are important pharmacophores found in numerous medicinal agents. One effective method for their synthesis involves a catalyst-free [4+2] cycloaddition–elimination reaction between α-halogeno hydrazones and enaminones under mild conditions. This protocol offers a novel and efficient route to these valuable heterocyclic systems with good yields and high regioselectivity. The reaction proceeds through a concerted cycloaddition followed by the elimination of a small molecule, leading to the aromatic pyridazine or the partially saturated tetrahydrocinnoline ring.

While direct experimental data for this compound in this specific reaction is not extensively documented in readily available literature, the general reactivity of hydrazones in such transformations suggests its potential as a suitable precursor. The cyclohexylidene moiety would be incorporated into the final product, yielding spirocyclic pyridazine or tetrahydrocinnoline derivatives.

Applications in Coordination Chemistry as Ligands

The nitrogen atoms of the hydrazone group in this compound possess lone pairs of electrons, making them potential donor atoms for coordination to metal centers. This allows the compound to function as a ligand in the formation of coordination complexes. Hydrazone-derived ligands are known to form stable complexes with a variety of transition metals, and these complexes can exhibit interesting catalytic and material properties.

The coordination of this compound to a metal ion can occur through one or both nitrogen atoms, leading to different coordination modes. The specific geometry and electronic properties of the resulting metal complex would depend on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. While the coordination chemistry of this compound itself is a specialized area of research, the broader class of hydrazone ligands has been extensively studied, with their metal complexes finding applications in catalysis, sensing, and materials science. For instance, copper(II) complexes with aroylhydrazone ligands have been shown to be active catalysts for the oxidation of cyclohexane (B81311).

Utility in Carbon Dioxide Fixation and Conversion Reactions

The global challenge of rising carbon dioxide levels has spurred research into methods for its capture and utilization as a renewable C1 feedstock. Hydrazones, including this compound, have shown promise as substrates in CO2 fixation and conversion reactions, offering a pathway to valuable carboxylic acids and their derivatives.

Coupling Reactions with Amines and N-Tosylhydrazones

Three-component coupling reactions involving a hydrazone, carbon dioxide, and an amine or another reactive nitrogen species represent an atom-economical approach to synthesizing valuable organic compounds. While specific examples utilizing this compound are not prevalent in the literature, the related N-tosylhydrazones have been successfully employed in such transformations. These reactions typically proceed under mild conditions and offer a direct route to carbamates and other functionalized molecules, incorporating the carbon atom from CO2 into the product.

Umpolung-Mediated Carboxylation

A particularly innovative strategy for CO2 fixation is the umpolung-mediated carboxylation of hydrazones. nih.govscispace.com Umpolung, or polarity reversal, allows the normally electrophilic carbon of the C=N bond to act as a nucleophile. This can be achieved through the use of a suitable catalyst, such as a ruthenium complex. nih.govscispace.com In this process, the hydrazone is converted into a reactive intermediate that can then attack a molecule of carbon dioxide, leading to the formation of a carboxylic acid upon workup. nih.govscispace.com

This ruthenium-catalyzed umpolung carboxylation has been successfully applied to a variety of ketone hydrazones, demonstrating its potential for substrates like this compound. nih.gov The reaction is highly selective and proceeds under mild conditions, offering a sustainable route to carboxylic acids from readily available starting materials and CO2. nih.govscispace.com

Below is a table summarizing the general conditions for the Ru-catalyzed umpolung carboxylation of ketone hydrazones with CO2:

ParameterCondition
Catalyst Ruthenium complex
Substrate Ketone Hydrazone
C1 Source Carbon Dioxide (CO2)
Reaction Type Umpolung Carboxylation
Product Carboxylic Acid
Key Advantage Utilization of a renewable C1 source

This reaction highlights the potential of this compound to be converted into a valuable carboxylic acid derivative, contributing to the development of sustainable chemical processes.

Intermediate for Polymerization Initiators (derived acyl forms)

Acyl derivatives of hydrazones have been investigated as initiators for vinyl polymerization. A notable example is the use of cyclohexanone t-butylhydrazone, a compound structurally related to this compound, in polymerization processes. These hydrazone-based initiators have been shown to be effective in the polymerization of various vinyl monomers, including acrylic acid, its C1-4 esters, and acrylamide.

The polymerization process using these hydrazone initiators can be carried out under relatively mild conditions, typically in a temperature range of -10°C to about 98°C, and notably, in the substantial absence of peroxides. This offers an alternative to traditional peroxide-initiated polymerization systems. The initiation mechanism is believed to involve the thermal or photochemical decomposition of the hydrazone derivative to generate free radicals, which then initiate the polymerization of the vinyl monomers.

The table below summarizes the polymerization of different vinyl monomers using a hydrazone initiator, based on data from patent literature.

MonomerInitiatorInitiator Concentration (mole % based on monomer)Reaction Temperature (°C)Polymerization TimeObservations
AcrylamideCyclohexanone t-butylhydrazone0.4652-551 minuteSudden polymerization, soft gel-type polymer formed.
Acrylic AcidAcetophenone t-butylhydrazone (ATBH)0.77Ambient< 20 secondsColorless gel formed, exothermic reaction.
Methyl AcrylateAcetophenone t-butylhydrazone (ATBH)0.452Ambient< 2 minutesLiquid thickened noticeably, then formed a hard solid polymer in an exothermic reaction.
Acrylamide1-Phenyl-2-propanone t-butylhydrazone0.35471 minuteSudden polymerization, tough gel-type polymer formed.

Data compiled from a relevant US Patent on hydrazone initiated polymerization processes.

The selectivity of these hydrazone initiators with respect to different monomers allows for the design of multi-step polymerization processes to create polymers with specific architectures, such as interconnecting networks or graft copolymers.

Derivatization Agent in Analytical Chemistry

Hydrazones have long been utilized as derivatizing agents in analytical chemistry, particularly for the detection and quantification of carbonyl compounds (aldehydes and ketones). The reaction between a hydrazine (B178648) derivative and a carbonyl compound results in the formation of a stable hydrazone derivative, which often possesses enhanced detectability by various analytical techniques.

The principle behind using hydrazone derivatives as derivatizing agents lies in the introduction of a chromophore or an easily ionizable group into the analyte molecule, thereby enhancing its response to spectrophotometric or mass spectrometric detectors. While specific studies detailing the use of this compound for this purpose are not prevalent, the general methodology is well-established with other hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH).

The derivatization reaction is a condensation reaction between the hydrazine and the carbonyl group, forming a C=N bond and eliminating a molecule of water. The resulting hydrazone can then be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

The table below illustrates the general principle of using hydrazine derivatives for the detection of various carbonyl compounds.

Carbonyl CompoundDerivatizing AgentAnalytical TechniquePurpose
Formaldehyde2,4-Dinitrophenylhydrazine (DNPH)HPLC-UVQuantification in air samples
Acetaldehyde2,4-Dinitrophenylhydrazine (DNPH)HPLC-UVQuantification in various matrices
Acetone2,4-Dinitrophenylhydrazine (DNPH)HPLC-UVDetection and quantification
Various Aldehydes & KetonesGirard's Reagents (quaternary ammonium (B1175870) acylhydrazides)LC-MSSeparation and identification of ketosteroids

The use of this compound as a derivatization agent could potentially offer advantages in terms of selectivity or chromatographic properties for specific carbonyl analytes. Further research in this area could establish its utility in analytical chemistry.

Derivatization Strategies and Synthetic Transformations of Cyclohexanone, Cyclohexylidenehydrazone

Acylation Reactions of Hydrazones

Hydrazones, including Cyclohexanone (B45756), cyclohexylidenehydrazone, can undergo acylation reactions, typically at the terminal nitrogen atom. This reaction is a common method for the synthesis of N-acylhydrazones, which are important intermediates in organic synthesis and are found in various biologically active molecules. The acylation can be achieved using various acylating agents such as acyl chlorides or acid anhydrides.

The nucleophilicity of the terminal -NH2 group of the hydrazone facilitates the attack on the electrophilic carbonyl carbon of the acylating agent. The reaction generally proceeds under basic conditions to neutralize the acid byproduct (e.g., HCl) formed during the reaction.

Table 1: Examples of Acylation Reactions of Hydrazones

Hydrazone Substrate Acylating Agent Product
Cyclohexanone hydrazone Acetyl chloride N'-acetyl-N-cyclohexylidenehydrazine
Acetone hydrazone Benzoyl chloride N'-benzoyl-N-isopropylidenehydrazine

Recent studies have explored base-promoted, catalyst-free hydroacylation of styrenes with hydrazones, where the hydrazone anion acts as a key intermediate. While not a direct acylation of the hydrazone nitrogen, this reaction showcases the utility of hydrazone derivatives in forming acylated products. Additionally, the synthesis of acyl hydrazides from acylsilanes has been reported, further expanding the scope of hydrazone-related acylation chemistry.

Cycloaddition Reactions Involving Hydrazone Derivatives

Hydrazones can be precursors to 1,3-dipoles, which are valuable reactants in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic rings. Specifically, N-unsubstituted hydrazones like Cyclohexanone, cyclohexylidenehydrazone can be converted in situ into azomethine imines. Azomethine imines are aza-allyl type 1,3-dipoles that readily react with various dipolarophiles, such as alkenes and alkynes.

The generation of the azomethine imine from the hydrazone can be achieved through condensation with another aldehyde or ketone, followed by deprotonation or by 1,2-prototropy under thermal or catalytic conditions. These intermediates then undergo cycloaddition to yield pyrazolidine derivatives.

Table 2: [3+2] Cycloaddition of Azomethine Imines Derived from Hydrazones

Hydrazone Precursor Dipolarophile Resulting Heterocycle
Cyclohexanone hydrazone Maleimide Bicyclic pyrazolidinone
Formaldehyde hydrazone Dimethyl acetylenedicarboxylate Pyrazole derivative

The versatility of azomethine imines in cycloaddition reactions has been extensively reviewed, highlighting their importance in constructing complex nitrogen-containing heterocycles from simple hydrazone precursors.

Elimination Reactions Relevant to Hydrazone Formation and Transformation

The formation of this compound is itself a classic example of a nucleophilic addition-elimination reaction. The reaction begins with the nucleophilic attack of hydrazine (B178648) on the carbonyl carbon of cyclohexanone, followed by a proton transfer and subsequent elimination of a water molecule to form the stable C=N double bond of the hydrazone. This condensation reaction is typically catalyzed by a weak acid.

A significant transformation involving an elimination step is the Wolff-Kishner reduction. In this reaction, the hydrazone intermediate is treated with a strong base (like KOH) at high temperatures. The reaction proceeds through the deprotonation of the terminal nitrogen, followed by a tautomeric shift and the elimination of nitrogen gas (N2), a thermodynamically very stable molecule. This process results in the formation of a carbanion, which is then protonated by the solvent to yield the corresponding alkane, in this case, cyclohexane (B81311).

Key Steps in Wolff-Kishner Reduction of this compound:

Formation of Hydrazone: Cyclohexanone reacts with hydrazine to form this compound.

Deprotonation: A strong base removes a proton from the terminal nitrogen.

Tautomerization & Elimination: A sequence of proton transfers and electron shifts leads to the expulsion of N2 gas, forming a cyclohexyl carbanion.

Protonation: The carbanion is protonated by the solvent to give the final product, cyclohexane.

Rearrangement Reactions of Cyclohexanone Derivatives

Hydrazone derivatives of cyclohexanone are key intermediates in several important rearrangement reactions. A prominent example is the Fischer indole synthesis, which uses cyclohexanone phenylhydrazone (a closely related derivative) to produce tetrahydrocarbazole. This acid-catalyzed reaction involves a complex cascade including a-sigmatropic rearrangement as the key step.

Another relevant transformation is the Wharton reaction, which is an extension of the Wolff-Kishner reduction. This reaction converts α,β-epoxy ketones into allylic alcohols via a hydrazone intermediate. If applied to a cyclohexanone derivative, such as an epoxycyclohexanone, the corresponding hydrazone would undergo a rearrangement and decomposition with the elimination of nitrogen to yield a cyclohexenol derivative.

Acid-catalyzed rearrangements are a broad category of reactions that can involve carbocation intermediates. The protonation of a hydrazone could, under certain conditions, initiate rearrangements, although these are less common than the well-established Fischer and Wharton-type reactions. The specific pathway would depend on the substrate and reaction conditions.

Table 3: Notable Rearrangement Reactions Involving Cyclohexanone Hydrazone Derivatives

Reaction Name Starting Material (Derivative) Key Intermediate Product
Fischer Indole Synthesis Cyclohexanone phenylhydrazone Ene-hydrazine 1,2,3,4-Tetrahydrocarbazole

Frontier Research and Future Directions in Cyclohexanone Hydrazone Chemistry

Development of Novel Hydrazone-Based Synthetic Methodologies

The development of new synthetic routes leveraging the unique reactivity of the hydrazone group is a central theme in modern organic chemistry. For Cyclohexanone (B45756), cyclohexylidenehydrazone, research is pushing beyond classical condensation chemistry into catalytic and photocatalytic realms.

Transition Metal-Catalyzed Reactions

While the application of transition metal catalysis directly to Cyclohexanone, cyclohexylidenehydrazone is an emerging area, the potential is significant. The dual imine functionality offers multiple sites for coordination and activation. Methodologies developed for related compounds, such as vinylcyclopropanes and other hydrazones, provide a roadmap for future research. nih.govorganic-chemistry.org

Rhodium-catalyzed cycloaddition reactions, for instance, are powerful tools for constructing ring systems. organic-chemistry.org Strategies like [3+3] and [5+1] cycloadditions, which have been successfully applied to synthons like vinylcyclopropanes and cyclopropane (B1198618) carbaldehydes, could potentially be adapted for this compound. pku.edu.cnrsc.org In such a scenario, the azine could act as a multi-carbon component to build complex polycyclic frameworks, a key strategy in natural product synthesis. pku.edu.cn

Palladium-catalyzed cross-coupling reactions also represent a promising, yet underexplored, avenue. nih.govyoutube.comyoutube.com The N-N bond and C=N bonds could participate in oxidative addition or migratory insertion steps, leading to novel C-C and C-N bond formations. The development of such reactions would be a significant advance, enabling the direct functionalization of the azine core.

Catalytic SystemPotential Reaction TypePotential Product Scaffold
Rhodium (I)[3+3] CycloadditionFused 1,2-Diazine Systems
Palladium (0)/Pd(II)Dehydrogenative CouplingFunctionalized Indole Adducts
Rhodium (I) + CO[5+1] Carbonylative CycloadditionSubstituted Cyclohexenones

Metal-Free and Photocatalytic Processes

In line with the principles of green chemistry, there is a strong impetus to develop synthetic methods that avoid the use of heavy metals. chemrxiv.orgnih.gov For azine compounds, metal-free C-H functionalization has been demonstrated on related N-oxide systems, suggesting that direct functionalization of the cyclohexyl rings of this compound may be achievable without a metal catalyst. researchgate.net

Photocatalysis offers a powerful method for activating molecules using visible light, often under very mild conditions. researchgate.net While direct photocatalytic reactions involving this compound are not yet widely reported, the synthesis of its precursor, cyclohexanone, can be achieved via photocatalytic oxidation of cyclohexane (B81311). nih.govresearchgate.net This provides a green entry point to the substrate. Future research is directed towards the direct activation of the C=N bond in the azine via photoredox catalysis, which could unlock novel reaction pathways such as radical additions and cyclizations.

Exploration of Diverse Reactivity Profiles

This compound possesses a rich and varied reactivity profile owing to its conjugated di-imine system and alpha-protons. Research has demonstrated its utility in constructing heterocyclic systems through cycloaddition and condensation pathways.

One notable transformation is the reaction of this compound with a reagent formed from cyanoacetic acid and acetic anhydride (B1165640), which yields a highly substituted dihydropyrazolone. researchgate.net This reaction highlights the ability of the azine to act as a dinucleophile in a complex cyclization-condensation cascade.

Furthermore, azines can function as pseudo-dienes in cycloaddition reactions. Studies on analogous azine systems have shown that they can react with dienophiles such as 2-chloroacrylonitrile. researchgate.net Instead of a simple Diels-Alder reaction, this can lead to the formation of new, rearranged diene systems, showcasing the complex electronic nature of the azine core. This reactivity opens the door to a wide range of transformations for building molecular complexity.

Table: Reactivity of Azine Systems

Reactant Reagent/Conditions Product Type Yield (%) Reference
2-(1-(Quinolin-2-yl)ethylidene)hydrazine 1-(Quinolin-2-yl)ethan-1-one, Ultrasonic Irradiation Azine (Tautomer Mixture) 87 researchgate.net
2-(Propan-2-ylidene)hydrazine 1-(Quinolin-2-yl)ethan-1-one, Ultrasonic Irradiation Azine (Single Tautomer) 92 researchgate.net
Cyclohexanone azine Cyanoacetic acid-acetic anhydride Dihydropyrazolone derivative Not Reported researchgate.net

Integration with Green Chemistry Principles (e.g., CO2 Utilization)

Integrating green chemistry principles into the synthesis and application of this compound is a key frontier. This involves utilizing sustainable starting materials, reducing waste, and exploring the use of renewable feedstocks like carbon dioxide (CO2).

The synthesis of the precursor, cyclohexanone, is an area of active green chemistry research, with efforts focused on replacing harsh oxidation conditions with cleaner alternatives like biocatalysis or photocatalysis. nih.gov The oxidation of cyclohexane to adipic acid, a major industrial process, is known to produce nitrous oxide, a potent greenhouse gas; greener routes that pass through cyclohexanone are therefore highly desirable. researchgate.netresearchgate.net

The direct utilization of CO2 as a C1 building block in reactions with this compound is a challenging but important goal. mdpi.comrsc.org While not yet demonstrated, inspiration can be drawn from other areas, such as the use of CO2 as a soft oxidant in catalytic reactions or its reaction with epoxides to form cyclic carbonates. mdpi.comrsc.org A plausible future direction involves the reaction of CO2 with nucleophilic intermediates derived from the azine, potentially generated via organocatalysis or metal catalysis. In a related application, azine-based covalent organic frameworks (COFs) have been investigated for their ability to capture CO2, indicating a favorable interaction between the azine moiety and CO2. researchgate.net

Advancements in the Design of Hydrazone-Derived Scaffolds for Chemical Synthesis

The true value of exploring the reactivity of this compound lies in its ability to serve as a starting point for novel and medicinally relevant molecular scaffolds. nih.govmdpi.comresearchgate.net The hydrazone moiety is a well-established pharmacophore, and the azine structure provides a unique platform for creating diverse three-dimensional structures.

Cycloaddition reactions are a primary tool for scaffold generation. As discussed, reacting the azine as a diene or dinucleophile can rapidly generate complex heterocyclic cores. researchgate.net For example, a [3+3] cycloaddition could lead to tetrahydropyridazine derivatives, which are important structures in medicinal chemistry. rsc.orgnih.gov The reaction with activated acetic acid derivatives provides a direct route to pyrazolone (B3327878) scaffolds. researchgate.net These transformations are significant as they build complex, drug-like molecules from simple, readily available starting materials.

Table: Scaffold Synthesis from Cyclohexanone Azine

Reaction Type Reagent Class Resulting Scaffold Potential Application
Cyclocondensation Activated Dicarbonyls Dihydropyrazolone Medicinal Chemistry
[4+2] Cycloaddition Dienophiles Substituted Pyridazines Agrochemicals, Pharmaceuticals
Transition-Metal Catalysis Alkynes, CO Fused Polycycles Materials Science, Natural Product Synthesis

Future advancements will likely focus on developing asymmetric versions of these reactions to control stereochemistry, as well as integrating the azine into multicomponent reactions to further enhance synthetic efficiency and scaffold diversity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing cyclohexanone, cyclohexylidenehydrazone?

  • Methodological Answer : Synthesis typically involves cyclohexanone and hydrazine derivatives under controlled hydrogenation. Studies using Pd/SiO₂ catalysts (1 mm particle size) at 110°C with a hydrogen-to-phenol mole ratio of 1:4 achieve >99% selectivity and ~92% phenol conversion . Temperature and catalyst particle size significantly impact efficiency; empirical models validated via factorial design experiments help predict optimal parameters .

Q. What spectroscopic techniques confirm the structure of cyclohexanone hydrazone derivatives?

  • Methodological Answer : FT-IR identifies C=N (~1600 cm⁻¹) and N-H (~3300 cm⁻¹) stretches, while NMR (¹H/¹³C) resolves hydrazone proton environments and carbon connectivity . X-ray crystallography or SDF/MOL files (via cheminformatics tools) provide 3D geometry . UV-Vis spectroscopy monitors reaction progress via λmax shifts .

Q. What safety protocols are essential when handling cyclohexanone derivatives?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) and work in fume hoods due to volatility . Avoid oxidizers (e.g., HNO₃) to prevent explosive peroxides . Toxicity assessments classify cyclohexanone as a Group 3 carcinogen (IARC), requiring exposure minimization .

Q. How are impurities in cyclohexanone hydrazone synthesis identified and quantified?

  • Methodological Answer : Common impurities include unreacted cyclohexanone and oxidation byproducts (e.g., cyclohexanol). HPLC with UV detection (λ=254 nm) quantifies residuals, while GC-MS identifies volatile byproducts via retention indices and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) model the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve thermochemical accuracy (average deviation: ±2.4 kcal/mol for atomization energies) . Basis sets (e.g., 6-31G*) model molecular orbitals and charge distribution. Validation against experimental spectra (IR/Raman) refines computational predictions .

Q. What mechanisms explain byproduct formation during cyclohexanone hydrazone synthesis?

  • Methodological Answer : Radical intermediates (e.g., cyclohexoxy radicals from hydroperoxide decomposition) undergo β-scission to form ω-formyl radicals, leading to aldehydes or carboxylic acids . Solvent cage effects in liquid-phase reactions influence radical recombination and byproduct distribution .

Q. How do catalytic systems influence selectivity in hydrazone synthesis?

  • Methodological Answer : Palladium catalysts (Pd/SiO₂) under hydrogenation conditions (110°C, 250 g·min/mole) enhance selectivity (>99%) . Smaller catalyst particles (1 mm vs. 2 mm) increase surface area, improving conversion rates by ~15% . Continuous flow systems with TS-1 zeolites optimize ammoximation efficiency .

Q. What strategies resolve contradictions in reported optimal synthesis conditions?

  • Methodological Answer : Multi-variable analysis (e.g., response surface methodology) evaluates interactions between temperature, catalyst loading, and reaction time . Comparative studies under standardized conditions (solvent purity, catalyst batch) isolate variable effects, reducing discrepancies .

Q. What are the applications of cyclohexanone hydrazone derivatives in biochemical research?

  • Methodological Answer : Bis(cyclohexanone) oxaldihydrazone quantifies copper via UV-Vis spectroscopy (λmax=450 nm) . It also models mitochondrial dysfunction in neuroinflammatory diseases (e.g., multiple sclerosis) using respirometry and ROS assays .

Data Contradiction Analysis

  • Example : Discrepancies in optimal reaction temperatures (e.g., 110°C vs. lower values) arise from differences in catalyst activity and solvent systems. Systematic benchmarking using identical catalyst batches and solvent purity reduces variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanone, cyclohexylidenehydrazone
Reactant of Route 2
Reactant of Route 2
Cyclohexanone, cyclohexylidenehydrazone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.